2-Chloro-3-ethynyl-1,4-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms, a chlorine atom, and an ethynyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of 174.57 g/mol. The compound exhibits a unique structure that contributes to its chemical properties and potential applications in various fields, particularly in pharmaceuticals and material science.
The reactivity of 2-Chloro-3-ethynyl-1,4-difluorobenzene can be attributed to the presence of the ethynyl group, which can undergo nucleophilic addition reactions. Common reactions include:
Synthesis of 2-Chloro-3-ethynyl-1,4-difluorobenzene can be achieved through several methods:
2-Chloro-3-ethynyl-1,4-difluorobenzene has potential applications in:
Interaction studies involving 2-Chloro-3-ethynyl-1,4-difluorobenzene are essential for understanding its behavior in biological systems and its potential interactions with various biomolecules. Preliminary studies on similar compounds indicate that fluorinated aromatic compounds may interact favorably with protein targets due to their hydrophobicity and ability to form strong hydrogen bonds.
Several compounds share structural similarities with 2-Chloro-3-ethynyl-1,4-difluorobenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-2-fluoro-3-methylbenzene | Contains a methyl group instead of an ethynyl group. | |
| 4-Chloro-1-fluoro-2-bromobenzene | Contains bromine instead of fluorine; different reactivity profile. | |
| 2-Chloro-4-fluoroaniline | Aniline derivative; more polar due to amino group. | |
| 3-Ethynylphenol | Contains a hydroxyl group; different solubility characteristics. |
The uniqueness of 2-Chloro-3-ethynyl-1,4-difluorobenzene lies in its combination of halogen substituents and the ethynyl group, which enhances its reactivity and potential applications compared to similar compounds.